molecular formula C19H17FN2O2 B5856774 N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No. B5856774
M. Wt: 324.3 g/mol
InChI Key: NCJXORDRRPUMKO-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as FMIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a key role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting GSK-3β, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide disrupts these processes, leading to the induction of apoptosis in cancer cells and the potential prevention of neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide have been extensively studied in vitro and in vivo. In cancer cells, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been found to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins. In animal models, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit tumor growth and reduce tumor volume. Additionally, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One area of interest is the development of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide-based cancer therapies, either alone or in combination with other drugs. Additionally, further investigation into the potential use of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in the treatment of neurodegenerative diseases is warranted. Finally, the development of new synthesis methods and modifications to the N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide molecule may lead to improved pharmacokinetic properties and increased efficacy.

Synthesis Methods

The synthesis of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 5-bromo-2-fluoroacetophenone with 3-formyl-2-methylindole in the presence of a base, followed by the addition of N-methylacetamide. The resulting product is then purified using column chromatography to obtain N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in high yield and purity.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has shown potential as a useful tool in scientific research, particularly in the field of cancer biology. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-12-7-8-16(20)17(9-12)21-19(24)10-22-13(2)15(11-23)14-5-3-4-6-18(14)22/h3-9,11H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJXORDRRPUMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide

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